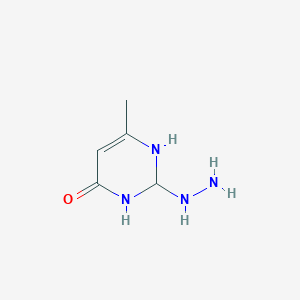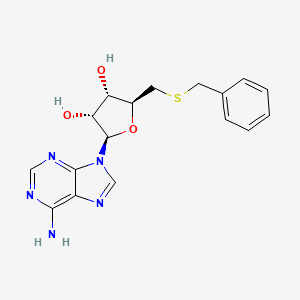![molecular formula C19H28N2O5 B12904858 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate CAS No. 825634-75-1](/img/structure/B12904858.png)
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[2,3-d]pyrimidinone core, which is a fused heterocyclic system containing both oxygen and nitrogen atoms.
Preparation Methods
The synthesis of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate typically involves a multi-step process. One common method is the one-pot condensation reaction, which involves the reaction of 2-amino furans with appropriate aldehydes and ketones under specific conditions . This method provides a mild and efficient route to obtain the desired furo[2,3-d]pyrimidinone derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furo[2,3-d]pyrimidinone core, leading to the formation of various substituted derivatives.
Cyclization: Intramolecular cyclization reactions can produce additional fused ring systems, enhancing the compound’s structural diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Its biological activity extends to antimicrobial and anti-inflammatory properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The furo[2,3-d]pyrimidinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate include other furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones. These compounds share a similar fused heterocyclic core but differ in their substituents and functional groups. For instance:
2-Substituted furo[2,3-d]pyrimidinones: These compounds have different alkyl or aryl groups attached to the furo[2,3-d]pyrimidinone core, affecting their biological activity and chemical properties.
Pyrrolo[2,3-d]pyrimidinones: These compounds have a pyrrole ring fused to the pyrimidine core, offering a different set of reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
825634-75-1 |
|---|---|
Molecular Formula |
C19H28N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(6-octyl-2-oxofuro[2,3-d]pyrimidin-3-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C19H28N2O5/c1-3-4-5-6-7-8-9-17-12-16-13-21(19(23)20-18(16)26-17)14-24-10-11-25-15(2)22/h12-13H,3-11,14H2,1-2H3 |
InChI Key |
LXLYIVAHBNPASP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



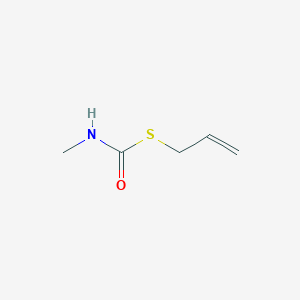
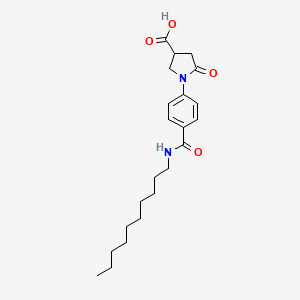

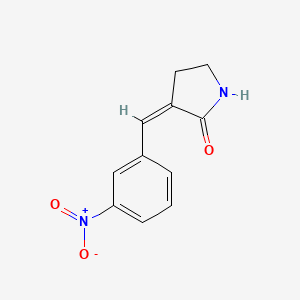
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

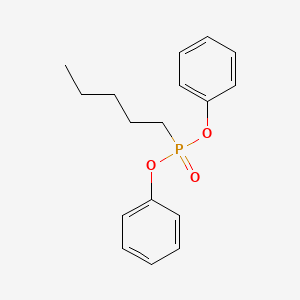
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
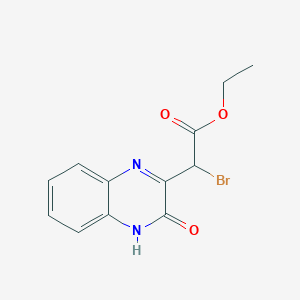
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
